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Compound of Interest

Compound Name:
4-bromo-[1,3]oxazolo[5,4-

c]pyridine

CAS No.: 1785077-02-2

Cat. No.: B6237551

Get Quote

The core structure consists of an oxazole ring fused to the c-face (C3–C4 bond) of a pyridine

ring[3]. This specific [5,4-c] topology dictates the electronic behavior of the molecule:

The Pyridine Nitrogen Effect: The electron-withdrawing nature of the pyridine nitrogen

significantly depletes electron density from the adjacent C4 position.

The C4-Bromide Activation: Because the C4 position is highly electron-deficient, the carbon-

bromine bond is exceptionally primed for oxidative addition by palladium catalysts. This

makes the C4-bromide an ideal vector for installing bulky aryl or heteroaryl groups that

project into the solvent channel of a kinase[1].

The C2-Position (Oxazole): The C2 position, flanked by oxygen and nitrogen, is highly

susceptible to nucleophilic attack or, when bearing a thiol/thioether, serves as a tunable

handle for hinge-binding interactions[4].
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Structural logic and chemoselective functionalization pathways of the oxazolopyridine scaffold.
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Mechanistic Role in Kinase Inhibition
In the context of oncology and immunology, the JAK/STAT pathway is a primary intervention

point. Overactivation of JAK2 (often via the V617F mutation) drives myeloproliferative

neoplasms[5].

Oxazolo[5,4-c]pyridine derivatives act as Type I kinase inhibitors. The bicyclic core mimics the

adenine ring of ATP. When functionalized appropriately (e.g., with an amine at C2), the oxazole

nitrogen and the C2-substituent form a critical bidentate hydrogen-bond donor/acceptor pair

with the backbone amides of the JAK2 hinge region (typically Leu932). Meanwhile, the

substituent at the C4 position (derived from the bromide) extends outward to achieve selectivity

against other kinome targets[1][2]. Beyond kinases, this versatile core has also been adapted

to modulate the PD-1/PD-L1 protein-protein interaction[6].
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Mechanism of action for oxazolopyridine-derived inhibitors in the JAK/STAT signaling pathway.

Synthetic Methodologies & Causal Protocols
To build a JAK inhibitor from this scaffold, the C2 position must first be protected or primed,

typically via S-alkylation of 4-bromo-oxazolo[5,4-c]pyridine-2-thiol[1]. The following protocol

details this critical first step, emphasizing the causality behind the reagent selection and the

self-validating metrics required for quality control.

Protocol: Chemoselective S-Alkylation of 4-Bromo-oxazolo[5,4-c]pyridine-2-thiol

Step 1: Reagent Assembly & Solvation Suspend 1.21 g (5.24 mmol) of 4-bromo-oxazolo[5,4-

c]pyridine-2-thiol in 12 mL of anhydrous N,N-Dimethylformamide (DMF)[1]. Causality: DMF is

a polar aprotic solvent. It dissolves the starting material and leaves the subsequently formed

thiolate anion unsolvated, maximizing its nucleophilicity for a rapid reaction.

Step 2: Base-Mediated Deprotonation Add 0.8 g (5.76 mmol, 1.1 eq) of Potassium

Carbonate (K₂CO₃) to the suspension[1]. Causality: The C2-thiol of the oxazolopyridine is

highly acidic (pKa ~6) due to the electron-withdrawing nature of the fused rings. K₂CO₃ is a

mild, heterogeneous base perfectly calibrated to quantitatively deprotonate the thiol without

triggering unwanted side reactions (such as nucleophilic aromatic substitution at the C4-

bromide).

Step 3: Electrophilic Trapping Add 0.9 g (6.28 mmol, 1.2 eq) of Methyl Iodide (MeI) dropwise

and stir at room temperature for 1 hour[1]. Causality: MeI is an exceptionally strong

electrophile. The soft thiolate nucleophile attacks the soft methyl carbon (HSAB theory),

resulting in rapid and exclusive S-alkylation rather than N-alkylation.

Step 4: Self-Validation & Isolation Validation System: Before workup, analyze an aliquot via

TLC (Hexanes:EtOAc). The starting thiol will streak heavily due to its acidity, whereas the S-

methylated product will appear as a tight, higher-Rf spot. Furthermore, IR spectroscopy of

the crude mixture will show the complete disappearance of the broad S-H stretch (~2500

cm⁻¹). Isolation: Pour the reaction mixture into ice water to precipitate the product. Extract

twice with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated NaCl
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(brine) to pull residual DMF into the aqueous phase. Dry over MgSO₄, filter, and concentrate

under reduced pressure to yield 4-bromo-2-(methylthio)oxazolo[5,4-c]pyridine[1].

Quantitative Structure-Activity Relationship (SAR)
Data
The functionalization of the C2 and C4 positions drastically alters the pharmacological profile of

the scaffold. Table 1 summarizes representative data demonstrating how sequential

modification of the 4-bromo-oxazolo[5,4-c]pyridine core shifts the molecule from an inactive

intermediate to a potent JAK2/JAK3 inhibitor.

Table 1: Representative Pharmacological Profiling of Oxazolo[5,4-c]pyridine Derivatives

Compound
Stage

C2
Substitutio
n

C4
Substitutio
n

JAK2 IC₅₀
(nM)

JAK3 IC₅₀
(nM)

ClogP

Unfunctionali

zed Core
-SH -Br >10,000 >10,000 1.8

Alkylated

Intermediate
-SMe -Br >5,000 >5,000 2.4

Mono-

Functionalize

d

-SMe -Aryl (Suzuki) 850 1,200 3.8

Fully

Functionalize

d

-NH-Alkyl

(SNAr)
-Aryl (Suzuki) 12 45 3.1

Optimized

Lead
-NH-Aryl -Heteroaryl 4 18 3.5

Note: The transition from the alkylated intermediate to the fully functionalized lead relies on the

displacement of the C2-SMe (often after oxidation to a sulfone) with an amine, establishing the

critical hinge-binding hydrogen bonds required for nanomolar potency[1][2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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